molecular formula C14H9Cl2NaO2 B15447345 sodium;2,2-bis(4-chlorophenyl)acetate CAS No. 64047-34-3

sodium;2,2-bis(4-chlorophenyl)acetate

Cat. No.: B15447345
CAS No.: 64047-34-3
M. Wt: 303.1 g/mol
InChI Key: SNSCNEGGZGAGBX-UHFFFAOYSA-M
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Description

Sodium 2,2-bis(4-chlorophenyl)acetate is a sodium salt derived from the parent acid, 2,2-bis(4-chlorophenyl)acetic acid (DDA) . The compound features two 4-chlorophenyl groups attached to the α-carbon of an acetic acid backbone, with the sodium ion enhancing its solubility in polar solvents.

Properties

CAS No.

64047-34-3

Molecular Formula

C14H9Cl2NaO2

Molecular Weight

303.1 g/mol

IUPAC Name

sodium;2,2-bis(4-chlorophenyl)acetate

InChI

InChI=1S/C14H10Cl2O2.Na/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10;/h1-8,13H,(H,17,18);/q;+1/p-1

InChI Key

SNSCNEGGZGAGBX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)[O-])Cl.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Analogues

2,2-Bis(4-chlorophenyl)acetic Acid (DDA)
  • Structure : The parent acid of the sodium salt, sharing the bis(4-chlorophenyl)acetic acid backbone.
  • Properties : Lower water solubility compared to the sodium salt due to the absence of ionic character .
  • Applications: Likely serves as a precursor or metabolite in organochlorine compound degradation pathways.
Ethyl 2,2-Bis(4-chlorophenyl)-2-hydroxyacetate
  • Structure : Ethyl ester derivative with an additional hydroxyl group on the α-carbon .
  • Properties: Reduced polarity compared to the sodium salt, leading to lower aqueous solubility.
  • Applications: Potential use in agrochemicals or as an intermediate in organic synthesis.
Biclofibrate [1-(Pyrrolidin-2-yl)ethyl 2,2-Bis(4-chlorophenoxy)acetate]
  • Structure: Bis(4-chlorophenoxy)acetate ester with a pyrrolidinylethyl group .
  • Properties: Enhanced lipophilicity due to ester and phenoxy groups, favoring membrane permeability.

Functional Group Variations

Methyl 2-(4-Chlorophenyl)sulfanylacetate
  • Structure : Contains a sulfanyl group instead of a second chlorophenyl group .
  • Properties : Thioether linkage increases stability against hydrolysis but reduces electron-withdrawing effects compared to chlorine substituents.
  • Applications : Likely used in specialty chemical synthesis rather than biological applications.
Sodium 2-Hydroxy-2-(4-hydroxyphenyl)acetate
  • Structure : Hydroxyl groups replace chlorines on the phenyl rings .
  • Applications : Contrasts with the sodium salt’s likely role in persistence or toxicity due to chlorine’s electron-withdrawing nature.

Physicochemical Properties Comparison

Compound Water Solubility LogP (Octanol-Water) Stability Key Functional Groups
Sodium 2,2-bis(4-chlorophenyl)acetate High (ionic) ~2.5 (estimated) Stable in neutral pH Sodium carboxylate, Cl
DDA (Acid form) Low ~4.0 Prone to precipitation Carboxylic acid, Cl
Ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate Low ~3.8 Hydrolysis-prone (ester) Ester, hydroxyl, Cl
Biclofibrate Very low ~5.2 Stable in lipids Ester, phenoxy, Cl

Pharmaceutical and Agrochemical Potential

  • The sodium salt’s solubility suggests utility in formulations requiring bioavailability (e.g., injectables or oral suspensions) .
  • Contrast with DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), a persistent organochlorine pesticide banned due to bioaccumulation . Sodium 2,2-bis(4-chlorophenyl)acetate may exhibit lower environmental persistence due to ionic character enhancing biodegradability.

Q & A

Q. What are the optimal synthesis conditions for sodium 2,2-bis(4-chlorophenyl)acetate to ensure high yield and purity?

The synthesis typically involves multi-step reactions, including esterification, halogenation, or substitution, with careful control of temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and reaction time (12–24 hours). Purification via recrystallization or column chromatography is critical. Characterization requires NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm molecular structure and purity .

Q. How can researchers verify the molecular structure of sodium 2,2-bis(4-chlorophenyl)acetate?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To identify aromatic protons (δ 7.2–7.6 ppm) and carboxylate groups.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : For detecting C=O stretches (~1700 cm⁻¹) and Cl-C aromatic bonds.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+Na]⁺) .

Q. What solvents and reaction conditions stabilize sodium 2,2-bis(4-chlorophenyl)acetate during synthesis?

Polar solvents (e.g., methanol, ethanol) enhance solubility, while inert atmospheres (N₂/Ar) prevent oxidation. Sodium salts often require anhydrous conditions to avoid hydrolysis. Reaction pH should be maintained at 8–10 to stabilize the carboxylate group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of sodium 2,2-bis(4-chlorophenyl)acetate in nucleophilic substitution reactions?

The electron-withdrawing effect of the 4-chlorophenyl groups activates the α-carbon for nucleophilic attack. Computational studies (DFT) can model transition states, while kinetic experiments (e.g., varying nucleophile concentration) reveal rate dependencies. Catalysts like phase-transfer agents (e.g., TBAB) improve reaction efficiency in biphasic systems .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity?

Replacing chlorine with fluorine or methyl groups impacts lipophilicity and binding affinity. For example, 4-fluoro analogs show enhanced blood-brain barrier penetration in neuroactivity studies. Bioassays (e.g., antimicrobial MIC tests) paired with QSAR models quantify structure-activity relationships .

Q. What analytical strategies resolve contradictions in reported thermal stability data for this compound?

Conflicting TGA/DSC results may arise from hydration states or impurities. Use thermogravimetric analysis (TGA) under controlled humidity and compare with powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms. Replicate studies under standardized conditions (e.g., heating rate 10°C/min in N₂) .

Q. How does sodium 2,2-bis(4-chlorophenyl)acetate interact with biological targets, such as enzymes or receptors?

Molecular docking simulations (AutoDock Vina) predict binding modes to targets like cytochrome P450 or GABA receptors. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate with spectroscopic data (e.g., fluorescence quenching) .

Methodological Resources

  • Spectral Databases : PubChem (CID-specific NMR/IR data) and ChemSpider for cross-verification .
  • Synthetic Protocols : Patent-derived procedures (e.g., esterification with sodium hydride) for scalable synthesis .
  • Safety & Handling : CAS guidelines for handling chlorinated compounds and waste disposal .

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